molecular formula C7H3BrFIO B6305387 3-Bromo-2-fluoro-5-iodobenzaldehyde CAS No. 2091143-73-4

3-Bromo-2-fluoro-5-iodobenzaldehyde

Cat. No.: B6305387
CAS No.: 2091143-73-4
M. Wt: 328.90 g/mol
InChI Key: BAPYBNIGOQMZLA-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodobenzaldehyde: is an aromatic aldehyde with the molecular formula C7H3BrFIO and a molecular weight of 328.91 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the halogenation and formylation steps .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the substituent introduced, products may include various substituted benzaldehydes.

    Oxidation Products: 3-Bromo-2-fluoro-5-iodobenzoic acid.

    Reduction Products: 3-Bromo-2-fluoro-5-iodobenzyl alcohol.

Scientific Research Applications

3-Bromo-2-fluoro-5-iodobenzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: In the development of molecular receptors and building blocks for crystal engineering.

    Pharmaceutical Research: As a precursor for the synthesis of biologically active compounds.

    Chemical Biology: In the study of enzyme inhibitors and molecular probes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

    2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.

    3-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.

    2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the bromine substituent.

Uniqueness: 3-Bromo-2-fluoro-5-iodobenzaldehyde is unique due to the presence of all three halogen atoms (bromine, fluorine, iodine) on the benzene ring, providing distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

3-bromo-2-fluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYBNIGOQMZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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